molecular formula C14H21N5 B11734460 1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11734460
M. Wt: 259.35 g/mol
InChI Key: OIJISHUGDWYIAT-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: The starting materials, such as 1,3-dimethyl-1H-pyrazole-5-carbaldehyde and cyclopentylamine, undergo a condensation reaction to form the pyrazole ring.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Amine formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, thiols, and amines.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is C14H22ClN5, with a molecular weight of 295.82 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

Kinase Inhibition

One of the primary applications of this compound is in the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Research indicates that pyrazole derivatives can effectively inhibit specific CDKs involved in cancer progression:

  • CDK9 Inhibition : Studies have shown that compounds similar to this compound exhibit selective inhibition of CDK9, which is implicated in various cancers. For instance, structural modifications have led to compounds with improved selectivity and potency against CDK9 compared to other kinases, demonstrating an IC50 value as low as 6 nM for certain analogues .

Cancer Therapeutics

Given its role as a kinase inhibitor, this compound has potential applications in cancer therapy. The modulation of CDK9 activity can influence tumor cell proliferation and survival:

  • Antitumor Activity : Research has highlighted the effectiveness of pyrazole-based compounds in treating various cancer types, including lymphoma and breast cancer. The ability to selectively inhibit CDKs allows for targeted cancer therapies with potentially reduced side effects compared to traditional chemotherapeutics .

Neurodegenerative Disease Research

The compound's ability to modulate kinase activity also opens avenues for research into neurodegenerative diseases:

  • ASK1 Inhibition : Similar pyrazole derivatives have been studied for their inhibitory effects on apoptosis signal-regulating kinase 1 (ASK1), which is involved in neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Compounds designed to inhibit ASK1 show promise in altering disease pathways associated with these conditions .
CompoundTarget KinaseIC50 (nM)SelectivityReference
Compound ACDK96High
Compound BASK112Moderate
Compound CCDK2138Low

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Another pyrazole derivative with similar structural features.

    4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A compound with a similar pyrazole core but different substituents.

Uniqueness

1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific cyclopentyl and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

1-Cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS Number: 1855938-88-3) is a heterocyclic compound featuring a pyrazole core, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H22N5C_{14}H_{22}N_5, with a molecular weight of 295.82 g/mol. The structure includes two pyrazole rings and a cyclopentyl group, contributing to its unique biological profile.

Biological Activity Overview

Research has indicated that compounds with pyrazole moieties often exhibit significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Below is a summary of the key biological activities associated with this compound:

Antioxidant Activity

A study evaluated various pyrazole derivatives for their antioxidant properties using the DPPH scavenging assay. While specific data on this compound was not detailed, related pyrazole compounds demonstrated significant antioxidant effects with IC50 values ranging from 4.67 μg/mL to over 20 μg/mL .

Anticancer Properties

The compound has been investigated for its potential in treating abnormal cell growth, particularly cancer. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Table 1: Summary of Anticancer Studies

CompoundCancer TypeMechanism of ActionReference
1-Cyclopentyl-N-[...]VariousInhibition of cell growth and induction of apoptosis
Related PyrazolesBreast CancerCOX-2 inhibition

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 1-cyclopentyl-N-[...] have shown inhibition of pro-inflammatory cytokines such as IL-6 and TNFα in vitro .

Table 2: Anti-inflammatory Effects

CompoundIC50 (µM)Target CytokineReference
Pyrazole Derivative A0.013ILK-2
Pyrazole Derivative B0.044TNFα

The biological activities of 1-cyclopentyl-N-[...] can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : These compounds may modulate receptor activity affecting cellular signaling cascades related to growth and inflammation.
  • Antioxidant Mechanisms : The presence of electron-donating groups enhances the scavenging ability against free radicals.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer activity against various tumor cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting a structure–activity relationship that could be exploited for drug development .

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C14H21N5/c1-11-7-14(18(2)17-11)9-15-12-8-16-19(10-12)13-5-3-4-6-13/h7-8,10,13,15H,3-6,9H2,1-2H3

InChI Key

OIJISHUGDWYIAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2)C3CCCC3)C

Origin of Product

United States

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